2-(3-(Dimethylamino)phenyl)-2-methylpropanoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[3-(dimethylamino)phenyl]-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-12(2,11(14)15)9-6-5-7-10(8-9)13(3)4/h5-8H,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKKONUBZYISDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)N(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90724480 | |
| Record name | 2-[3-(Dimethylamino)phenyl]-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90724480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1176042-65-1 | |
| Record name | 2-[3-(Dimethylamino)phenyl]-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90724480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Solubility Profiling and Process Optimization for 2-(3-(Dimethylamino)phenyl)-2-methylpropanoic Acid
Topic: Solubility of 2-(3-(Dimethylamino)phenyl)-2-methylpropanoic acid in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive framework for understanding and determining the solubility profile of This compound (CAS 1176042-65-1). As a zwitterionic pharmaceutical intermediate, this compound presents specific solubility challenges distinct from neutral organic molecules. Its behavior is governed by the equilibrium between its uncharged and zwitterionic forms, heavily influencing solvent selection for purification, crystallization, and synthesis.
This guide moves beyond simple data tabulation to explain the causality of solubility behavior, providing a self-validating protocol for empirical determination and process upscaling.
Physicochemical Characterization & Solubility Mechanics
To predict and manipulate the solubility of this compound, one must first understand its molecular state in solution.
Structural Analysis and Zwitterionic Nature
The molecule features two ionizable functional groups:
-
Acidic Moiety: A sterically hindered carboxylic acid (2-methylpropanoic acid group).
-
Basic Moiety: A tertiary amine (dimethylamino group) on the phenyl ring.
Mechanistic Insight: In the solid state and in neutral aqueous solutions, the proton transfers from the carboxylic acid to the tertiary amine, forming a zwitterion (inner salt).[1]
-
Predicted pKa (Acid): ~4.0 – 5.0
-
Predicted pKa (Base): ~9.0 – 10.0
-
Isoelectric Point (pI): ~7.0
This zwitterionic character creates a "Solubility Paradox":
-
High Melting Point: Strong electrostatic lattice forces typically result in high melting points and poor solubility in non-polar solvents.
-
Solubility Switch: The compound behaves like an ionic salt in non-polar media (insoluble) but can be manipulated via pH to become lipophilic (soluble).
The Zwitterionic Equilibrium
The solubility
-
In Water (
): Equilibrium shifts right (Zwitterion). High solubility at pH extremes; minimum solubility at pI. -
In Chloroform/DCM (
): Equilibrium shifts left (Uncharged), provided the lattice energy can be overcome.
Solvent Selection Strategy
The following classification guides solvent screening for crystallization and reaction media.
Table 1: Predicted Solubility Profile
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Polar Protic | Methanol, Ethanol, Water | Moderate to High | High dielectric constants stabilize the zwitterionic form. H-bonding capability solvates both the carboxylate and ammonium groups. |
| Polar Aprotic | DMSO, DMF, DMAc | High | Strong dipole moments effectively solvate the polar zwitterion; often used as "Good Solvents" in crystallization. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Can dissolve the uncharged species. Solubility often improves if the compound is manipulated away from its zwitterionic state (e.g., via ion-pairing). |
| Esters/Ketones | Ethyl Acetate, Acetone | Low to Moderate | Moderate polarity. Often used as antisolvents or for cooling crystallization where high temperature solubility is required. |
| Non-Polar | n-Heptane, Toluene, Hexane | Very Low | Inability to solvate the ionic charges of the zwitterion. Excellent candidates for Antisolvents . |
Experimental Protocols
Protocol: Gravimetric Solubility Determination
Trustworthiness: This protocol includes a mass balance check to ensure data integrity.
Materials:
-
Compound (CAS 1176042-65-1)
-
Target Solvent (HPLC Grade)
-
Temperature-controlled shaker or magnetic stirrer block
-
0.22 µm PTFE Syringe Filters
Workflow:
-
Saturation: Add excess solid compound to 5 mL of solvent in a sealed vial.
-
Equilibration: Agitate at the target temperature (
) for 24 hours.-
Checkpoint: Ensure solid is still present. If fully dissolved, add more solid.
-
-
Filtration: Stop agitation and allow settling for 30 mins at
. Filter the supernatant using a pre-heated syringe filter (to prevent crash-out). -
Quantification:
-
Transfer a known volume (
) to a tared weighing dish. -
Evaporate solvent under vacuum or nitrogen stream.
-
Dry residue to constant weight (
).
-
-
Calculation:
Protocol: pH-Dependent Solubility Profiling (The U-Curve)
For zwitterions, pH is the critical control lever.
-
Prepare aqueous buffers ranging from pH 1 to pH 12.
-
Add excess compound to each buffer.
-
Measure equilibrium solubility as per Section 4.1.
-
Result: Expect a U-shaped curve.
-
pH < 4: High solubility (Cationic form:
). -
pH ~ 7: Minimum solubility (Zwitterionic form:
). -
pH > 10: High solubility (Anionic form:
).
-
Process Visualization
Solubility Determination Workflow
The following diagram illustrates the logical flow for determining solubility and selecting a crystallization solvent system.
Figure 1: Decision logic for solvent selection based on solubility behavior.
Zwitterionic Equilibrium & Solubility
Understanding the species in solution is vital for extraction and purification.
Figure 2: pH-dependent speciation and its impact on solubility phases.
Process Implications
Crystallization Design
For this compound, a Cooling Crystallization or pH-Swing Crystallization is recommended over evaporative methods.
-
Method A (Cooling): Dissolve in hot Ethanol or Isopropanol. Cool slowly to 0°C. The zwitterionic lattice energy will drive precipitation.
-
Method B (pH-Swing): Dissolve in dilute HCl (forming the cation). Filter impurities. Slowly add NaOH to reach pH ~7.0. The compound will crash out at its isoelectric point (Minimum Solubility).
Purification from Impurities
If the compound is an intermediate in a synthesis (e.g., Tapentadol pathway), dominant impurities are likely non-zwitterionic.
-
Wash Strategy: Slurry the solid in a non-polar solvent (Toluene or Heptane). The zwitterionic product will remain undissolved, while non-polar impurities (starting materials, side products) will dissolve.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 140236, 2-(Dimethylamino)-3-phenylpropanoic acid. Link(Note: Structural analog used for property estimation).
-
Sigma-Aldrich. Product Specification: 2-(3-Dimethylamino-phenyl)-2-methyl-propionic acid (CAS 1176042-65-1). Link
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, Open Access Dissertations.[2] Link
- Blackmond, D. G.The Role of Solubility and Supersaturation in Crystallization Process Design.
Sources
Methodological & Application
reagents for synthesizing 2-(3-(Dimethylamino)phenyl)-2-methylpropanoic acid
Application Note: Synthesis of 2-(3-(Dimethylamino)phenyl)-2-methylpropanoic Acid
Part 1: Strategic Analysis & Synthetic Design
Target Molecule: this compound Chemical Challenges: The synthesis of this molecule presents two distinct chemical challenges that dictate reagent selection:
-
Steric Hindrance (The Gem-Dimethyl Effect): The presence of two methyl groups at the
-position creates significant steric bulk.[1] This makes the hydrolysis of the corresponding ester or nitrile precursors extremely difficult using standard saponification (e.g., LiOH/THF), often resulting in stalled reactions or requiring forcing conditions that degrade the amine.[2] -
Electronic Deactivation: The dimethylamino group is electron-rich.[1] If using nucleophilic aromatic substitution, the ring is deactivated.[2][1] However, for Palladium-catalyzed cross-coupling, the electron-rich nature of the aryl halide (3-bromo-N,N-dimethylaniline) facilitates oxidative addition, making it an excellent substrate for Buchwald-Hartwig type chemistries.[2]
Recommended Route: Pd-Catalyzed
Part 2: Reagent Selection Guide
The following reagents are selected for the Pd-Catalyzed
Starting Materials
| Reagent | CAS No.[1] | Role | Selection Criteria |
| 3-Bromo-N,N-dimethylaniline | 16518-62-0 | Electrophile | The bromo-derivative is preferred over chloro- (too unreactive) or iodo- (unstable/expensive) for this specific catalytic cycle.[2] |
| tert-Butyl Isobutyrate | 16889-71-7 | Nucleophile | CRITICAL: Use the tert-butyl ester.[2] Methyl/Ethyl esters are viable but require difficult high-temp hydrolysis later.[2][1] |
Catalyst System
| Reagent | CAS No.[1] | Role | Selection Criteria |
| Pd(dba)₂ (Bis(dibenzylideneacetone)palladium(0)) | 32005-36-0 | Pre-catalyst | Provides a "naked" Pd(0) source without interfering phosphines.[2][1] Pd₂(dba)₃ is a suitable alternative.[2][1] |
| P(t-Bu)₃ (Tri-tert-butylphosphine) | 13716-12-6 | Ligand | Essential. The steric bulk of this ligand promotes the reductive elimination step, which is the rate-determining step for forming crowded quaternary centers.[2] |
Base & Solvents
| Reagent | Role | Selection Criteria |
| LiHMDS (1.0 M in THF) | Base | Lithium Hexamethyldisilazide is non-nucleophilic and strong enough (pKa ~26) to fully enolize the ester without attacking the carbonyl.[2][1] |
| Toluene (Anhydrous) | Solvent | Non-polar solvents often provide higher yields in |
| TFA (Trifluoroacetic acid) | Cleavage | Used for the final deprotection of the tert-butyl group.[1] |
Part 3: Experimental Protocols
Method A: Synthesis via tert-Butyl Ester (Recommended)
This protocol minimizes purification steps and avoids difficult saponification.[2]
Step 1:
-
Preparation of Catalyst Solution (Glovebox or Schlenk Line):
-
In a vial, mix Pd(dba)₂ (28.8 mg, 0.05 mmol, 5 mol%) and P(t-Bu)₃ (10.1 mg, 0.05 mmol, 5 mol%).
-
Note: P(t-Bu)₃ is pyrophoric.[2][1] Use a 1.0 M stock solution in toluene if handling solids is not feasible.[1]
-
Dissolve in anhydrous Toluene (2 mL) and stir for 5 minutes until the solution turns a dark orange/brown.
-
-
Enolate Formation:
-
To a flame-dried Schlenk flask under Argon, add tert-butyl isobutyrate (173 mg, 1.2 mmol, 1.2 equiv) and anhydrous Toluene (3 mL).
-
Cool to 0°C.[1]
-
Add LiHMDS (1.0 M in THF, 1.3 mL, 1.3 mmol) dropwise. Stir at 0°C for 15 minutes.
-
-
Coupling Reaction:
-
Add 3-Bromo-N,N-dimethylaniline (200 mg, 1.0 mmol, 1.0 equiv) to the enolate solution.
-
Transfer the pre-mixed Catalyst Solution into the reaction flask via cannula or syringe.[1]
-
Remove the cooling bath and stir at Room Temperature for 12–18 hours.
-
Validation: Monitor by TLC (Hexane/EtOAc 9:1).[2][1] The starting bromide spot should disappear.[1]
-
-
Workup:
Step 2: Acidolytic Cleavage [1]
-
Dissolve the intermediate ester (from Step 1) in Dichloromethane (DCM) (5 mL).
-
Add Trifluoroacetic Acid (TFA) (2 mL) slowly at room temperature.
-
Stir for 4 hours.
-
Isolation:
Method B: Synthesis via Methyl Ester (Alternative)
Use this if tert-butyl isobutyrate is unavailable.[2][1] Requires specialized hydrolysis.[2]
Step 1: Coupling
-
Follow the protocol in Method A, but substitute Methyl Isobutyrate for the tert-butyl ester.
-
Isolate methyl 2-(3-(dimethylamino)phenyl)-2-methylpropanoate .[2][1]
Step 2: Difficult Hydrolysis (The TMSOK Method) Standard LiOH hydrolysis will fail or be extremely slow due to the gem-dimethyl steric block.[2]
-
Dissolve the methyl ester (1.0 equiv) in anhydrous THF .[1]
-
Add Potassium Trimethylsilanolate (TMSOK) (2.0 equiv).[2][1]
-
Heat to 60°C for 24 hours.
-
Mechanism: TMSOK acts as a soluble source of anhydrous hydroxide (upon reaction with trace water) and attacks the methyl group nucleophilically, avoiding the tetrahedral intermediate steric clash.[1]
-
Workup: Acidify carefully with 1M HCl to pH 4, extract with DCM.
Part 4: Visualization & Logic
Diagram 1: Reaction Pathway (Method A)
This diagram illustrates the Pd-catalyzed cycle and the critical acidolysis step.[1]
Caption: Synthetic pathway utilizing the steric-tolerant Pd-catalyzed coupling followed by acid-mediated deprotection.[2][1]
Diagram 2: Workup & Purification Logic
Handling the amphoteric nature (amino-acid) of the product requires specific purification logic.
Caption: Purification decision tree based on the desired final salt form of the amino acid.
References
-
Jørgensen, M., Lee, S., Liu, X., Wolkowski, J. P., & Hartwig, J. F. (2002).[2][1] Efficient Synthesis of
-Aryl Esters by Room-Temperature Palladium-Catalyzed Coupling of Aryl Halides with Ester Enolates.[2][4] Journal of the American Chemical Society, 124(42), 12557–12565.[2][1] [Link] -
Hama, T., Liu, X., Culkin, D. A., & Hartwig, J. F. (2003).[2][1] Palladium-Catalyzed
-Arylation of Esters and Amides under More Neutral Conditions. Journal of the American Chemical Society, 125(37), 11176–11177.[2][1] [Link] -
Laganis, E. D., & Chenard, B. L. (1984).[2][1] Metal silanolates: organic soluble equivalents for O-2.[2][1] Tetrahedron Letters, 25(51), 5831-5834.[2][1] (Reference for TMSOK hydrolysis of hindered esters). [Link]
Sources
Application Notes & Protocols: Industrial Scale-Up of 2-(3-(Dimethylamino)phenyl)-2-methylpropanoic Acid
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-(3-(Dimethylamino)phenyl)-2-methylpropanoic acid is a substituted arylpropionic acid, a class of compounds of significant interest in the pharmaceutical industry, often as intermediates for active pharmaceutical ingredients (APIs). The successful transition from laboratory-scale synthesis to industrial production hinges on the development of a safe, efficient, robust, and economically viable manufacturing process. This document provides a detailed guide to a feasible industrial scale-up strategy, focusing on the well-established and highly adaptable Grignard carboxylation route. While numerous synthetic pathways to 2-arylpropionic acids exist, the Grignard methodology is often favored for its reliability and the directness of the carbon-carbon bond formation.[1][2]
This guide is structured to provide not only step-by-step protocols but also the underlying scientific rationale for key process decisions, with a strong emphasis on safety, process control, and purification—the cornerstones of successful industrial chemical synthesis.
Part 1: Strategic Overview of the Synthetic Pathway
The selected synthetic route involves two primary stages: the formation of a Grignard reagent from a suitable aryl halide, followed by carboxylation with carbon dioxide and subsequent acidic work-up.
Stage 1: Grignard Reagent Formation The process begins with the synthesis of the critical intermediate, 1-(3-bromophenyl)-N,N-dimethylaniline. This aryl bromide is then reacted with magnesium metal in an ethereal solvent to form the corresponding organomagnesium halide (Grignard reagent).
Stage 2: Carboxylation and Isolation The nucleophilic Grignard reagent is then reacted with electrophilic carbon dioxide (CO₂). This reaction forms a magnesium carboxylate salt, which upon acidic hydrolysis, yields the final product, this compound. The final step involves purification, typically through crystallization, to achieve the required purity for pharmaceutical applications.
Caption: Overall workflow for the industrial synthesis of the target compound.
Part 2: Safety Considerations for Grignard Reaction Scale-Up
The formation of Grignard reagents is a highly exothermic process with considerable potential hazards, especially at an industrial scale.[3] A thorough risk assessment and implementation of robust safety protocols are non-negotiable.
-
Exothermicity and Runaway Reactions: The primary hazard is the potential for a runaway reaction due to the significant heat released during initiation and reagent addition.[3][4] The deteriorating surface-area-to-volume ratio in large reactors makes heat dissipation less efficient than in a laboratory setting.[5]
-
Reactivity with Water and Air: Grignard reagents react violently with water, releasing flammable hydrogen gas.[6] Some reagents can also be pyrophoric, igniting spontaneously on contact with air.[4] Therefore, the entire process must be conducted under strictly anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Flammability: The solvents used, typically tetrahydrofuran (THF) or diethyl ether, are highly flammable.[4] THF is generally preferred for large-scale operations due to its higher boiling point (66°C) and flash point (-14°C) compared to diethyl ether (-45°C), providing a wider and safer operating temperature window.[4]
-
Initiation and Induction Period: The reaction often has an induction period before it starts.[5] If the aryl halide is added too quickly during this period, a dangerous accumulation of unreacted material can occur, leading to an uncontrollable exotherm once the reaction initiates.[5]
| Hazard | Consequence | Mitigation Strategy |
| High Exothermicity | Runaway reaction, solvent boiling, vessel over-pressurization.[4] | Use of jacketed reactors with precise temperature control, slow and controlled addition of reagents, and ensuring the heat of reaction can be safely managed by the cooling system.[5] Reaction calorimetry is recommended during process development.[5] |
| Water Reactivity | Fire and explosion from flammable H₂ gas release.[6] | Strict use of anhydrous solvents and reagents. All glassware and reactors must be thoroughly dried (e.g., oven-dried or vacuum-dried) and purged with an inert gas before use.[4] |
| Induction Period | Uncontrolled reaction due to reagent accumulation.[5] | Use of chemical initiators (e.g., iodine, 1,2-dibromoethane). Add a small portion of the halide first and confirm initiation (via temperature rise) before proceeding with the main addition.[7] |
| Flammable Solvents | Fire and explosion risk. | Use of appropriate engineering controls (e.g., fume hoods, grounded equipment), flame-resistant personal protective equipment (PPE), and ensuring the reactor is equipped with proper pressure relief systems.[4][6] |
Part 3: Detailed Manufacturing Protocols
Protocol 3.1: Grignard Reagent Formation
This protocol details the formation of the aryl magnesium bromide intermediate in a 100 L glass-lined reactor.
A. Reactor Preparation:
-
Ensure the 100 L reactor, its overhead stirrer, condenser, and addition funnel are meticulously cleaned and dried.
-
Assemble the reactor system and perform a vacuum leak test.
-
Break the vacuum with dry nitrogen and maintain a positive nitrogen pressure throughout the reaction.
B. Reagent Charging:
-
Charge the reactor with magnesium turnings (e.g., 1.2 kg, ~50 mol).
-
Add a small crystal of iodine as an initiator. The appearance of a brown color indicates the presence of the initiator.
-
Add a portion of the total anhydrous THF (e.g., 10 L) to the reactor.
C. Reaction Initiation and Execution:
-
Prepare a solution of 1-(3-bromophenyl)-N,N-dimethylaniline (e.g., 10 kg, ~50 mol) in anhydrous THF (e.g., 40 L) in the addition funnel.
-
Add a small aliquot (~5%) of the aryl bromide solution to the magnesium suspension.
-
Monitor the reactor temperature closely. Initiation is marked by a noticeable temperature increase (e.g., >5°C) and the disappearance of the iodine color. Gentle heating may be required to start the reaction.
-
Once initiation is confirmed, begin the slow, controlled addition of the remaining aryl bromide solution. Maintain the internal temperature between 40-50°C using the reactor's cooling jacket. The addition rate should be carefully controlled to prevent the temperature from exceeding this range.
-
After the addition is complete, maintain the reaction mixture at 40-50°C for an additional 1-2 hours to ensure complete consumption of the magnesium.
Caption: Critical control points in the Grignard reagent formation step.
Protocol 3.2: Carboxylation and Work-up
A. Carboxylation:
-
Cool the freshly prepared Grignard reagent solution to 0-5°C.
-
Introduce a steady stream of dry carbon dioxide gas through a subsurface sparge tube. The introduction of CO₂ is exothermic and requires efficient cooling to maintain the temperature below 10°C.
-
Continue the CO₂ addition until the exotherm ceases, indicating the reaction is complete. The mixture will typically become a thick, viscous slurry.
-
Allow the mixture to warm to room temperature and stir for an additional hour.
B. Quenching and Acidic Work-up:
-
Prepare a separate vessel with a stirred solution of aqueous hydrochloric acid (e.g., 20% HCl).
-
CAUTION: The quenching process is highly exothermic and releases unreacted flammable solvents. Perform this step with extreme care. Slowly transfer the reaction slurry onto the stirred, cold acid solution. Maintain the temperature of the quenching vessel below 25°C.
-
After the transfer is complete, stir the two-phase mixture for 30 minutes.
-
Stop the stirring and allow the layers to separate.
Protocol 3.3: Product Isolation and Purification
A. Extraction:
-
Separate the aqueous and organic layers.
-
Extract the aqueous layer with an appropriate solvent like methyl tert-butyl ether (MTBE) or ethyl acetate (2 x 20 L) to recover any dissolved product.
-
Combine all organic layers.
B. Base Wash and Re-acidification:
-
Wash the combined organic layers with a saturated sodium bicarbonate solution. The product, being a carboxylic acid, will transfer to the aqueous basic layer as its sodium salt, separating it from non-acidic organic impurities.
-
Separate the layers and retain the aqueous layer containing the sodium carboxylate.
-
Cool the aqueous layer to 10-15°C and slowly add concentrated HCl to adjust the pH to ~2-3. The free carboxylic acid will precipitate out of the solution.
C. Crystallization and Drying:
-
Filter the precipitated solid using a Nutsche filter or centrifuge.
-
Wash the filter cake with cold deionized water to remove residual inorganic salts.
-
Perform a final recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to achieve the desired purity. The choice of solvent is critical and should be determined during process development to optimize yield and purity.[8]
-
Dry the purified product in a vacuum oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.
| Parameter | Specification | Rationale |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Higher boiling point and flash point than diethyl ether, providing a safer operating window.[4] |
| Reactant Ratio (ArBr:Mg) | 1 : 1.05 - 1.1 equivalents | A slight excess of magnesium ensures complete conversion of the aryl bromide. |
| Grignard Formation Temp. | 40 - 50 °C | Optimal temperature for reaction rate without excessive solvent loss or side reactions. |
| Carboxylation Temp. | 0 - 10 °C | Minimizes side reactions of the Grignard reagent, such as reaction with the product's ester form. |
| Quenching Temp. | < 25 °C | Controls the highly exothermic hydrolysis of the magnesium salts and unreacted Grignard reagent. |
| Final Product Purity | > 99.5% (by HPLC) | Standard requirement for pharmaceutical intermediates. |
| Expected Yield | 75 - 85% | Typical yield for a well-optimized multi-step industrial process. |
References
-
Developing SOPs for Hazardous Chemical Manipulations. (n.d.). Retrieved from [Link]
-
MacLeod, D. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. Retrieved from [Link]
-
Grignard Reaction Safety. (2025). American Chemical Society. Retrieved from [Link]
- Method for synthesizing 2-(2',6'-dimethylphenyl amino)methyl propionate. (2016). Google Patents.
-
Grignard reaction safety. (2024). YouTube. Retrieved from [Link]
- Process for preparation of 2-methyl-2'-phenylpropionic acid derivatives and novel intermediate compounds. (n.d.). Google Patents.
-
Safety aspects of the process control of Grignard reactions. (2002). ResearchGate. Retrieved from [Link]
-
PROCESS FOR PREPARATION OF 2-METHYL-2´-PHENYLPROPIONIC ACID DERIVATIVES AND NOVEL INTERMEDIATE COMPOUNDS. (2009). WIPO Patentscope. Retrieved from [Link]
- Process for preparation of 2-methyl-2′-phenylpropionic acid derivatives and novel intermediate compounds. (2014). Google Patents.
- Process for the preparation of Bilastine. (2014). Google Patents.
-
Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. (2023). MDPI. Retrieved from [Link]
-
Biocatalytic strategies for the asymmetric synthesis of profens – recent trends and developments. (2011). Green Chemistry (RSC Publishing). Retrieved from [Link]
-
Phase Transfer Catalyzed Synthesis of Ferrocenoylcyclopropans. (1998). ResearchGate. Retrieved from [Link]
-
m-NITRODIMETHYLANILINE. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Iron-catalyzed, Highly Regioselective, Synthesis of α-Aryl Carboxylic Acids from Styrene Derivatives and CO2. (n.d.). University of Glasgow. Retrieved from [Link]
-
N,N-dimethylaniline. (2010). Sciencemadness Discussion Board. Retrieved from [Link]
-
Phase-Transfer Catalysis in Organic Syntheses. (2014). CRDEEP Journals. Retrieved from [Link]
-
Industrial Phase-Transfer Catalysis. (n.d.). PTC Organics. Retrieved from [Link]
-
Preparing Carboxylic Acids. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Preparing Carboxylic Acids. (2021). Chemistry LibreTexts. Retrieved from [Link]
-
Convenient preparation of (S)-fenoprofen by biocatalysed irreversible esterification. (2005). ResearchGate. Retrieved from [Link]
-
Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. (2000). Organic Letters. Retrieved from [Link]
-
2-(Dimethylamino)-3-phenylpropanoic acid. (n.d.). PubChem. Retrieved from [Link]
-
2-phenylpropionic acid. (n.d.). Organic Syntheses. Retrieved from [Link]
- Crystalization of pharmaceutical compounds. (n.d.). Google Patents.
-
The synthetic route of N, N-Dimethylaniline. (2021). ResearchGate. Retrieved from [Link]
-
End-to-End Continuous Small-Scale Drug Substance Manufacturing. (2022). MDPI. Retrieved from [Link]
-
Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry. (2017). Engineering. Retrieved from [Link]
-
Pharmaceutical Manufacturing Continuous Crystallization Procedures: A Review. (2023). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
-
Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. (2021). PMC. Retrieved from [Link]
-
Generic strategy for the synthesis of highly specific Au/MIP nanozymes and their application in homogeneous assays. (2021). RSC Publishing. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. acs.org [acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. dchas.org [dchas.org]
- 8. Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry [engineering.org.cn]
crystallization techniques for 2-(3-(Dimethylamino)phenyl)-2-methylpropanoic acid
An Application Guide to the Crystallization of 2-(3-(Dimethylamino)phenyl)-2-methylpropanoic acid
Introduction: The Critical Role of Crystallization
This compound is a molecule of interest in pharmaceutical development, possessing both a carboxylic acid and a tertiary amine functional group. The isolation and purification of such active pharmaceutical ingredients (APIs) in a crystalline form is a cornerstone of drug manufacturing. Crystallization is not merely a purification step; it is the primary method for controlling the solid-state properties of an API.[1][2] These properties, including particle size, morphology, and most critically, the crystalline form (polymorphism), directly influence downstream processing and the final drug product's performance, including its stability, solubility, and bioavailability.[3]
Polymorphism, the ability of a compound to exist in two or more crystal forms, is a common phenomenon that must be thoroughly investigated and controlled.[3][4] Different polymorphs of the same API can exhibit vastly different physicochemical properties.[5] This guide, therefore, presents a systematic approach to developing a robust crystallization process for this compound, moving from fundamental solubility assessments to detailed, adaptable protocols for common crystallization techniques.
Part 1: Foundational Analysis - Solubility Screening
Before any crystallization can be attempted, a comprehensive understanding of the compound's solubility is essential.[6][7] This knowledge dictates the choice of solvent systems and the most appropriate crystallization technique. Given the amphoteric nature of this compound (containing both an acidic and a basic center), its solubility will be highly dependent on the pH and polarity of the solvent.
Protocol 1: Comprehensive Solubility Assessment
-
Objective: To determine the solubility of the target compound in a diverse range of solvents at ambient and elevated temperatures.
-
Materials:
-
This compound (minimum 90% purity recommended).[8]
-
A selection of solvents with varying polarities (see Table 1).
-
Small-volume vials (e.g., 2 mL glass vials) with caps.
-
Magnetic stirrer and stir bars.
-
Hot plate with temperature control.
-
Analytical balance.
-
-
Methodology (Line-of-Vials Approach): [6]
-
Accurately weigh a small, consistent amount of the compound (e.g., 20 mg) into a series of labeled vials.[6]
-
To each vial, add a measured volume (e.g., 0.5 mL) of a different solvent from the screening list.
-
Vigorously stir the vials at ambient temperature (20-25°C) for a set period (e.g., 1-2 hours) to reach equilibrium.
-
Visually inspect each vial and classify the solubility as 'Freely Soluble', 'Sparingly Soluble', or 'Insoluble'.
-
For vials where the compound is sparingly soluble or insoluble, gently heat the solution in increments of 10°C, observing for complete dissolution. Note the temperature at which the solid dissolves completely.
-
Record all observations in a structured table.
-
Data Presentation: Solubility Screening Matrix
| Solvent | Polarity Index | Solubility at 25°C | Solubility at 60°C | Observations |
| Water | 10.2 | Sparingly Soluble | Soluble | Potential for cooling crystallization. |
| Methanol | 5.1 | Soluble | Freely Soluble | May be too strong a solvent. |
| Ethanol | 4.3 | Soluble | Freely Soluble | Good candidate for anti-solvent. |
| Isopropanol (IPA) | 3.9 | Sparingly Soluble | Soluble | Excellent candidate for cooling crystallization. |
| Acetone | 4.3 | Soluble | Freely Soluble | Potential for anti-solvent; high volatility.[8] |
| Ethyl Acetate | 4.4 | Sparingly Soluble | Soluble | Good candidate for cooling crystallization. |
| Toluene | 2.4 | Insoluble | Sparingly Soluble | Potential for solvent-pair systems. |
| Heptane | 0.1 | Insoluble | Insoluble | Excellent candidate as an anti-solvent. |
| Acetonitrile | 5.8 | Soluble | Freely Soluble | Potential for anti-solvent. |
Note: This table presents hypothetical but expected results based on the compound's structure. Actual experimental results should replace this data.
Part 2: Crystallization Strategy Selection
The data from the solubility screen directly informs the selection of a crystallization strategy. The goal is to create a state of supersaturation—a thermodynamically unstable state where the solution contains more dissolved solute than it can normally hold—in a slow and controlled manner.[9][10][11]
Logical Workflow for Method Selection
The choice of method can be guided by a simple decision-making process, illustrated in the diagram below.
Caption: Decision workflow for selecting a primary crystallization technique.
Part 3: Detailed Crystallization Protocols
The following sections provide step-by-step protocols for the three primary crystallization techniques. These are starting points and should be optimized based on experimental observation.
A. Slow Cooling Crystallization
This is the most common and often preferred method for compounds that exhibit a significant increase in solubility with temperature.[2][12] The principle is to dissolve the solute in a minimal amount of hot solvent and allow it to cool slowly, causing the solubility to decrease and crystals to form.[13]
Protocol 2: Slow Cooling Crystallization
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble near the solvent's boiling point (e.g., Isopropanol or Ethyl Acetate from the hypothetical screen).
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a small volume of the chosen solvent and heat the mixture to near boiling while stirring. Continue to add small portions of hot solvent until the solid just dissolves completely. Using the minimum amount of solvent is critical.[14]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a gravity filtration of the hot solution to remove them. This must be done quickly to prevent premature crystallization.[14]
-
Slow Cooling: Cover the flask (e.g., with a watch glass) and allow it to cool slowly and undisturbed on a benchtop. Insulating the flask can promote slower cooling and the formation of larger, more perfect crystals.[13]
-
Ice Bath: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for 30-60 minutes to maximize the yield.[2]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold solvent to remove any adhering mother liquor.[13]
-
Drying: Dry the crystals under vacuum at a temperature appropriate for the solvent used.
B. Slow Evaporation Crystallization
This technique is suitable when the compound is highly soluble in a volatile solvent at room temperature.[8][12][15] Supersaturation is achieved as the solvent volume slowly decreases. While simple, this method can sometimes lead to lower quality crystals if evaporation is too rapid.[8]
Protocol 3: Slow Evaporation
-
Solvent Selection: Choose a volatile solvent in which the compound is readily soluble (e.g., Methanol or Acetone).
-
Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature. Filter the solution to remove any particulate matter.[15]
-
Evaporation Setup: Transfer the solution to a clean container with a large surface area, such as a beaker or a crystallization dish.[12]
-
Controlled Evaporation: Cover the container with a perforated lid (e.g., aluminum foil with small holes) to slow the rate of evaporation and prevent contamination.[12][15] Place the setup in an undisturbed location, away from vibrations.
-
Crystal Growth: Allow the solvent to evaporate over several hours to days. Crystal growth will occur as the solution becomes supersaturated.
-
Isolation: Once suitable crystals have formed, decant the remaining mother liquor and collect the crystals. A gentle wash with a solvent in which the compound is insoluble (like heptane) may be performed.
-
Drying: Air-dry the crystals or place them in a desiccator. Do not use high vacuum initially if solvent molecules may be incorporated into the crystal lattice.[12]
C. Anti-Solvent Addition Crystallization
This method is ideal when a compound is highly soluble in one solvent (the "solvent") but poorly soluble in another (the "anti-solvent"), and both liquids are miscible.[1] Supersaturation is induced by adding the anti-solvent to a solution of the compound, reducing the overall solubility of the solute.[16]
Protocol 4: Anti-Solvent Addition
-
Solvent System Selection: Choose a miscible solvent/anti-solvent pair. From the hypothetical screen, an Ethanol/Heptane or Acetone/Water pair would be a good starting point.[1]
-
Dissolution: Dissolve the compound in the minimum amount of the "good" solvent to create a clear, concentrated solution.
-
Anti-Solvent Addition: While vigorously stirring the solution, add the anti-solvent dropwise. The addition rate is a critical parameter; a slow rate is preferable for growing larger crystals.[10]
-
Inducing Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid), indicating the onset of nucleation. At this point, you can either stop the addition or add a tiny amount of the good solvent back to just clarify the solution.
-
Crystal Growth: Cover the vessel and allow it to stand undisturbed for several hours to days. The crystals will slowly grow as the system equilibrates.
-
Isolation & Drying: Collect and dry the crystals as described in the Slow Cooling protocol (Steps 6 & 7).
Caption: Workflow for the Anti-Solvent Addition crystallization technique.
Part 4: Troubleshooting Common Crystallization Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form | Solution is not sufficiently supersaturated; cooling too fast; compound is too pure (no nucleation sites). | Add a seed crystal of the compound; scratch the inside of the flask with a glass rod at the liquid-air interface[13]; cool the solution more slowly or to a lower temperature; allow some solvent to evaporate. |
| "Oiling Out" | The solution becomes saturated at a temperature above the compound's melting point; impurities are present. | Add more solvent to dissolve the oil while heating, then attempt to cool more slowly[7]; try a different solvent with a lower boiling point; re-purify the starting material. |
| Rapid Powder Precipitation | Supersaturation was achieved too quickly; solution was cooled too fast; excessive agitation. | Reduce the rate of cooling; add anti-solvent more slowly; ensure the solution is not disturbed during the initial growth phase. |
| Poor Crystal Quality | Evaporation or cooling rate was too fast; impurities present in the solution. | Slow down the crystallization process (insulate the flask, use a cover with fewer perforations)[12][13]; ensure starting material is of sufficient purity. |
References
- University of Bern. (n.d.). Guide for crystallization.
- University of Washington Department of Chemistry. (n.d.). The Slow Evaporation Method.
- MIT Department of Chemistry. (n.d.). Growing Quality Crystals.
- KU Leuven X-ray Core. (2026, February 6). How to crystallize your sample.
- Chen, J., et al. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1757-1781. DOI:10.1039/D2CS00697A.
- University of Cape Town Department of Chemistry. (n.d.). SOP: CRYSTALLIZATION.
- RM@Schools. (n.d.). Antisolvent Crystallization.
- wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds.
- Singh, R., et al. (2022, April 20). Three-Step Mechanism of Antisolvent Crystallization. Crystal Growth & Design, 22(5), 3236-3245.
- SciSpace. (n.d.). Crystallization by Antisolvent Addition and Cooling.
- International Journal of Pharmaceutical Research and Applications. (2022, July 15). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability.
- Journal of Chemical Engineering Research Updates. (2024, August 29). Antisolvent Crystallization (ASC) in Aqueous System: Fundamentals, Sustainability Aspects, and Applications.
- LookChem. (n.d.). General procedures for the purification of Carboxylic acids.
- University of Colorado Boulder Department of Chemistry. (n.d.). Crystallization.
- University of Babylon. (2021, July 16). Experimental No. (4) Recrystallization.
- University of Calgary Department of Chemistry. (n.d.). RECRYSTALLISATION.
- University of California, Los Angeles Department of Chemistry and Biochemistry. (n.d.). Recrystallization.
- Wang, F., et al. (2021, December 11). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid... CrystEngComm, 24(2), 345-356.
- Morissette, S. L., et al. (2004). Directing crystallization outcomes of conformationally flexible molecules: polymorphs, solvates and desolvation pathways of fluconazole. Journal of Materials Chemistry, 14(17), 2637-2644.
- SciELO. (2014). Polymorphism: an evaluation of the potential risk to the quality of drug products from the Farmácia Popular Rede Própria. Brazilian Journal of Pharmaceutical Sciences, 50(1).
- ESPCI Paris. (n.d.). Crystallization and Self-Assembly: from Soft Matter to Pharmaceuticals to Biomineralisation.
Sources
- 1. science.uct.ac.za [science.uct.ac.za]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. scielo.br [scielo.br]
- 4. CECAM - Crystallization and Self-Assembly: from Soft Matter to Pharmaceuticals to BiomineralisationCrystallization and Self-Assembly: from Soft Matter to Pharmaceuticals to Biomineralisation [cecam.org]
- 5. Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. How to crystallize your sample — X-ray Core [chem.kuleuven.be]
- 7. rubingroup.org [rubingroup.org]
- 8. unifr.ch [unifr.ch]
- 9. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 10. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 11. scispace.com [scispace.com]
- 12. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 13. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. Slow Evaporation Method [people.chem.umass.edu]
- 16. ijprajournal.com [ijprajournal.com]
Application Notes and Protocols for 2-(3-(Dimethylamino)phenyl)-2-methylpropanoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Disclaimer: This document is intended for informational purposes for qualified researchers and professionals. It is not a substitute for a comprehensive Safety Data Sheet (SDS) and a thorough internal risk assessment. A specific SDS for CAS No. 1176042-65-1 was not located at the time of publication; therefore, this guidance is synthesized from data on structurally related compounds and established laboratory best practices. All laboratory work should be conducted in accordance with institutional and regulatory safety standards.
Introduction and Chemical Profile
2-(3-(Dimethylamino)phenyl)-2-methylpropanoic acid (CAS No. 1176042-65-1) is a substituted aromatic carboxylic acid.[1] Its structure, featuring a tertiary amine and a carboxylic acid group, makes it a valuable building block in medicinal chemistry and organic synthesis. Compounds of this class, particularly substituted phenylpropanoic acids, are precursors to a wide range of biologically active molecules and are integral to the development of novel therapeutics and other specialized chemical products.[2][3]
Understanding the physicochemical properties and potential hazards of this compound is paramount for its safe handling and effective application in a laboratory setting. This guide provides a framework for risk assessment, handling protocols, and experimental design.
Chemical and Physical Properties
| Property | Value/Information | Source(s) |
| Molecular Formula | C₁₂H₁₇NO₂ | [1] |
| Molecular Weight | 207.27 g/mol | [1] |
| CAS Number | 1176042-65-1 | [1] |
| Appearance | Solid | [1] |
| Storage | Some suppliers recommend cold-chain transportation. | [2] |
| Predicted Solubility | Likely soluble in water and polar organic solvents. | [4] |
Hazard Assessment and Safety Precautions
Given the absence of a specific Safety Data Sheet, a conservative approach to safety is required. The hazard assessment is based on GHS classifications for structurally similar aromatic amines and carboxylic acids.[4]
Potential Hazards
-
Acute Oral Toxicity: May be harmful if swallowed.[4]
-
Skin Irritation: Expected to cause skin irritation upon contact.[4]
-
Eye Irritation: Expected to cause serious eye irritation.[4]
-
Respiratory Tract Irritation: As a fine powder, may cause respiratory irritation if inhaled.[4]
Personal Protective Equipment (PPE)
A standard PPE protocol for handling powdered chemical irritants should be strictly followed.
Caption: Workflow for preparing a 10 mM stock solution.
Quality Control and Analytical Procedures (Guideline)
While a specific validated method is not published, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard techniques for the analysis of similar compounds. [5][6]The following provides a starting point for method development.
High-Performance Liquid Chromatography (HPLC):
-
Column: A C18 reversed-phase column is a suitable starting point.
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic or phosphoric acid) is recommended. [6]* Detection: UV detection, likely in the range of 210-280 nm due to the aromatic ring.
-
Purpose: To assess purity and quantify the concentration of the compound.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Derivatization: The carboxylic acid group may require derivatization (e.g., silylation or esterification) to improve volatility for GC analysis. [5]* Column: A non-polar or medium-polarity column (e.g., DB-5ms) would be appropriate.
-
Detection: Mass spectrometry for identification of the parent compound and any impurities.
-
Purpose: To confirm the identity and identify potential volatile impurities.
Emergency Procedures
Spill Management
-
Evacuate: Clear the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For a solid spill, avoid generating dust. Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). [7]* Cleanup: Wearing appropriate PPE, carefully sweep or scoop the material into a labeled container for hazardous waste disposal. [7]Do not use compressed air for cleanup.
-
Decontamination: Clean the spill area thoroughly with soap and water.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention. [8]* Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. [8][9]* Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. [8][9]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [7]
Waste Disposal
All waste containing this compound, including unused material, contaminated absorbents, and empty containers, must be disposed of as hazardous chemical waste. [10]Follow all local, state, and federal regulations for hazardous waste disposal. Do not discharge to sewer systems. [10]
References
-
PubChem. (n.d.). 2-(Dimethylamino)-3-phenylpropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Greenbook. (2017, November 14). Safety Data Sheet. Retrieved from [Link]
-
Capot Chemical. (2010, September 26). MSDS of 2-Methyl-2-phenylpropanoic Acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-phenylpropionic acid. Retrieved from [Link]
- Klimes, J., et al. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 50(2), 233-238.
-
Cipac. (2020, June 8). Multi-active method for the analysis of active substances in formulated products to support quality control. Retrieved from [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. 1176042-65-1|this compound|BLD Pharm [bldpharm.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 2-(Dimethylamino)-3-phenylpropanoic acid | C11H15NO2 | CID 140236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cipac.org [cipac.org]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.greenbook.net [assets.greenbook.net]
- 10. echemi.com [echemi.com]
Troubleshooting & Optimization
Technical Support Center: Resolving Solubility Challenges with 2-(3-(Dimethylamino)phenyl)-2-methylpropanoic acid
Welcome to the dedicated technical support guide for 2-(3-(Dimethylamino)phenyl)-2-methylpropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encountered during experimentation. Our approach is rooted in foundational physicochemical principles to provide you with robust and scientifically sound troubleshooting strategies.
Troubleshooting Guide: A Systematic Approach to Solubilization
It is not uncommon to encounter solubility hurdles with novel chemical entities. This guide provides a systematic workflow to diagnose and resolve these issues, starting with the simplest and most direct methods and progressing to more advanced formulation strategies.
Initial Assessment: "My compound won't dissolve in aqueous buffer. What is the first step?"
The initial step is to understand the pH-dependent nature of your compound. This compound possesses a carboxylic acid moiety, making it a weak acid. Consequently, its solubility is highly dependent on the pH of the solution.[1][2][3][4]
Below is a visual representation of the decision-making process for addressing solubility challenges with this compound.
Caption: A stepwise guide to troubleshooting solubility issues.
Q1: How do I systematically adjust the pH to improve solubility?
Answer: The solubility of a weak acid increases as the pH of the solution rises above its pKa. This is because the acidic functional group deprotonates to form a more polar, and thus more water-soluble, conjugate base.[1][5][6] This relationship is described by the Henderson-Hasselbalch equation.[7][8][9][10]
Protocol for pH-Based Solubility Enhancement:
-
Determine the Intrinsic Solubility (S₀): Measure the solubility of the free acid form of the compound in deionized water or a buffer at a pH at least 2 units below the acidic pKa.
-
Estimate the pKa: While an experimental determination is ideal, the pKa of the carboxylic acid group in similar structures can be used as a starting point (typically in the range of 4-5). The dimethylamino group will have a basic pKa, but for enhancing solubility in aqueous buffers, targeting the deprotonation of the carboxylic acid is the primary strategy.
-
Apply the Henderson-Hasselbalch Equation: The total solubility (S) at a given pH can be estimated using the following equation for a weak acid: S = S₀ (1 + 10^(pH - pKa))
-
Prepare a Series of Buffers: Prepare a range of buffers with increasing pH values (e.g., from pH 5.0 to 8.0). Common buffer systems include phosphate, citrate, and Tris.[11]
-
Conduct Solubility Experiments: Add an excess of your compound to each buffer, agitate until equilibrium is reached (typically 24-48 hours), and then measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
Data Interpretation:
| pH | Expected Solubility (Relative to S₀) | Rationale |
| pKa - 2 | ~1.01 x S₀ | The compound is almost entirely in its non-ionized, less soluble form. |
| pKa | 2 x S₀ | 50% of the compound is ionized. |
| pKa + 1 | 11 x S₀ | The majority of the compound is in its ionized, more soluble form. |
| pKa + 2 | 101 x S₀ | The compound is almost fully ionized, approaching its maximum aqueous solubility. |
Note: This table assumes an acidic pKa. The presence of the basic dimethylamino group may result in zwitterionic character, potentially influencing the intrinsic solubility.
Q2: pH adjustment is insufficient or not viable for my experimental window. What is the next step?
Answer: If altering the pH is not a feasible option, the use of co-solvents is a common and effective secondary strategy.[5][12][13][] Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds.[12][]
Common Co-solvents in Research and Development:
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
-
Glycerin
-
Dimethyl sulfoxide (DMSO)
Protocol for Co-solvent Screening:
-
Select a Panel of Co-solvents: Choose a few biocompatible co-solvents from the list above.
-
Prepare Stock Solutions: Create concentrated stock solutions of your compound in each of the selected co-solvents (e.g., 10-100 mg/mL).
-
Titration into Aqueous Buffer: Gradually add the co-solvent stock solution to your aqueous buffer of choice, observing for any signs of precipitation.
-
Determine Maximum Tolerated Co-solvent Concentration: Identify the highest percentage of each co-solvent that can be added to the aqueous phase without causing the compound to precipitate.
-
Optimize the Co-solvent/Buffer Ratio: For the most promising co-solvents, perform a more detailed analysis to find the optimal ratio that maximizes solubility while minimizing the concentration of the organic solvent.
Considerations for Co-solvent Use:
-
Toxicity: Be mindful of the potential cellular toxicity of the chosen co-solvent in your experimental model.
-
Precipitation upon Dilution: A common issue with co-solvent systems is that the compound may precipitate when the formulation is diluted into a larger aqueous volume (e.g., upon administration in vivo).[13]
-
Synergistic Effects: Combining pH adjustment with a co-solvent can often have a synergistic effect on solubility.[][15]
Q3: My compound precipitates out of the co-solvent mixture upon dilution. Are there other options?
Answer: Yes, if co-solvents are not providing a stable solution, complexation with cyclodextrins is an excellent alternative. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16][][18] They can encapsulate poorly soluble drug molecules, forming inclusion complexes that have significantly enhanced aqueous solubility.[16][][18][19][20]
Sources
- 1. fiveable.me [fiveable.me]
- 2. How does pH affect solubility? - askIITians [askiitians.com]
- 3. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. wjbphs.com [wjbphs.com]
- 6. savemyexams.com [savemyexams.com]
- 7. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessphysiotherapy.mhmedical.com [accessphysiotherapy.mhmedical.com]
- 9. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 10. researchgate.net [researchgate.net]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Cosolvent - Wikipedia [en.wikipedia.org]
- 13. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. touroscholar.touro.edu [touroscholar.touro.edu]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
removing residual solvents from 2-(3-(Dimethylamino)phenyl)-2-methylpropanoic acid
This guide serves as a specialized technical resource for the purification and solvent removal of 2-(3-(Dimethylamino)phenyl)-2-methylpropanoic acid .[1]
Due to its structural characteristics—a sterically hindered carboxylic acid coupled with a basic dimethylamino group—this compound exhibits zwitterionic behavior and a tendency to form stable solvates or "sticky" amorphous gums.[1] This guide addresses these specific physicochemical challenges.
Technical Overview & Physicochemical Context
Compound: this compound
Chemical Class: Amphiphilic Amino Acid Derivative / Zwitterion
Key Challenge: The molecule contains both a basic amine (
Common Residual Solvents in Synthesis
| Solvent | Class (ICH Q3C) | Role in Synthesis | Removal Difficulty |
| Dichloromethane (DCM) | Class 2 | Extraction / Work-up | High : Trapped in amorphous oils.[1] |
| Methanol / Ethanol | Class 2 / 3 | Ester Hydrolysis / Recrystallization | Medium : Forms H-bonded solvates.[1] |
| Ethyl Acetate | Class 3 | Extraction | Low : Surface adsorption.[1] |
| Toluene | Class 2 | Azeotropic drying | High : High boiling point ( |
Troubleshooting Guide (Q&A)
Category A: Physical State Issues (Oils & Gums)[1][2][3]
Q: The compound has isolated as a sticky gum/oil that retains >5000 ppm DCM.[1] Vacuum drying is ineffective.[1] What is happening? A: You are likely experiencing solvent entrapment within an amorphous phase.[1] The vacuum removes surface solvent, but the "skin" of the gum hardens, trapping the internal solvent.
-
The Fix: You must break the amorphous structure.[1]
-
Dissolve the gum in a minimal amount of a "good" solvent (e.g., Methanol or Acetone).[1]
-
Slowly add this solution dropwise into a rapidly stirring "anti-solvent" (e.g., Heptane or Diethyl Ether) to force precipitation of a solid.[1]
-
Filter and dry the resulting powder.[1] The increased surface area allows the DCM to escape.
-
Q: I see a "melt" in the vacuum oven at temperatures well below the expected melting point. A: This is likely a Solvated Melt . The residual solvent is depressing the melting point of your solid.
-
The Fix: Lower the oven temperature to
C below the observed melt temperature. Apply a nitrogen bleed (sweep) rather than static vacuum.[1] The gas flow helps carry away solvent molecules at the surface, preventing the "melt" equilibrium.
Category B: Chemical Interaction Issues
Q: Ethanol levels are stuck at ~2% (20,000 ppm) despite drying at
-
The Fix (Solvent Swap):
-
Reslurry the solid in a non-solvating solvent with a higher boiling point than ethanol, such as Water (if lyophilization is available) or Isopropyl Acetate .[1]
-
Distill off the ethanol azeotropically or simply stir at elevated temperature (
C) to displace ethanol molecules from the lattice. -
Filter and dry.[1]
-
Q: Can I use acid/base manipulation to remove solvents? A: Yes. This is often the most effective method for this specific molecule.[1]
-
Protocol:
-
Dissolve the zwitterion in aqueous NaOH (forming the sodium carboxylate).[1]
-
Extract organic impurities/solvents with an immiscible solvent (e.g., Ether).[1]
-
Precipitate the zwitterion by adjusting pH to the isoelectric point (approx pH 6.5–7.5) using dilute HCl.[1]
-
The newly formed crystals will be free of the original organic solvent.[1]
-
Experimental Protocols
Protocol 1: Azeotropic Solvent Swap (For Removing Toluene/DCM)
Use this when the product is heat-stable but holds tenacious Class 2 solvents.[1]
-
Dissolution : Dissolve crude material in 5-10 volumes of Ethanol (Class 3, safer).[1]
-
Concentration : Concentrate via rotary evaporation to a thick oil/slurry.[1]
-
Repetition : Redissolve in Ethanol and concentrate again. Repeat 2-3 times.
-
Mechanism: Ethanol forms azeotropes with Toluene and DCM, carrying them over during distillation.[1]
-
-
Final Drying : Dry the resulting ethanol-wet solid in a vacuum oven at
C. Ethanol is easier to remove than Toluene.[1]
Protocol 2: Lyophilization (Freeze Drying)
Best for removing water and alcohols from zwitterionic salts.[1]
-
Preparation : Suspend/dissolve the compound in Water or t-Butanol/Water (20:80) mixture.[1]
-
Note: If solubility is low, adjust pH slightly with volatile ammonia or acetic acid to solubilize, then rely on the vacuum to remove the adjuster.
-
-
Freezing : Flash freeze using liquid nitrogen or a dry ice/acetone bath to ensure small ice crystals (large surface area).[1]
-
Sublimation : Run lyophilizer at
for 24-48 hours. -
Result : A fluffy, amorphous powder with extremely low residual solvent levels.[1]
Protocol 3: High-Shear Trituration
For converting sticky gums into filterable solids.[1]
-
Place the sticky crude (containing residual solvent) in a round-bottom flask.
-
Add 10 volumes of n-Heptane or MTBE .[1]
-
Heat to
C while stirring vigorously (overhead stirrer recommended). -
Sonicate the slurry if clumps persist.[1]
-
Cool to room temperature and stir for 4-6 hours.
-
Filter the solid.[1] The solvent will have partitioned into the supernatant.
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct purification method based on the physical state of your isolated material.
Caption: Decision tree for selecting solvent removal strategy based on physical state and solvent classification.
Data & Specifications
Target Residual Solvent Limits (ICH Q3C R8)
Ensure your final product meets these safety limits before release.
| Solvent | Classification | PDE (mg/day) | Concentration Limit (ppm) |
| Benzene | Class 1 | 0.03 | 2 |
| Dichloromethane | Class 2 | 6.0 | 600 |
| Methanol | Class 2 | 30.0 | 3000 |
| Toluene | Class 2 | 8.9 | 890 |
| Ethanol | Class 3 | 50.0 | 5000 |
| Ethyl Acetate | Class 3 | 50.0 | 5000 |
| Heptane | Class 3 | 50.0 | 5000 |
Note: If the daily dose is unknown, default to the concentration limits above (Option 1).
References
-
International Council for Harmonisation (ICH) . Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents. European Medicines Agency.[1] Available at: [Link]
-
Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. 5th Edition.[1] Wiley.[1] (Reference for solvent compatibility with amino acid derivatives).
-
Byrn, S. R., et al. (1999).[1] Solid-State Chemistry of Drugs. SSCI, Inc.[1] (Reference for solvate formation and polymorphs in zwitterionic drugs).
Sources
Technical Support Center: Stability & Degradation of 2-(3-(Dimethylamino)phenyl)-2-methylpropanoic acid
Welcome to the Advanced Application Support Center. Subject: Thermal Stability & Degradation Profiling Compound ID: 2-(3-(Dimethylamino)phenyl)-2-methylpropanoic acid (Analogous to hindered phenylacetic acid derivatives)
Executive Summary
This guide addresses the thermal stability profile of This compound . As a Senior Application Scientist, I have structured this based on the two competing functional groups driving its degradation: the electron-rich dimethylamino group (oxidation prone) and the sterically hindered carboxylic acid (decarboxylation resistant but thermally sensitive).
Researchers typically encounter issues with this compound during high-temperature recrystallization, vacuum drying, or melt-extrusion processes. This guide provides the mechanistic insight and protocols required to mitigate these risks.
Part 1: Diagnostic Troubleshooting (Q&A)
Issue 1: "My sample is turning yellow/brown during drying, even under vacuum."
Diagnosis: Oxidative N-Dealkylation & Radical Cation Formation. The Science: The 3-dimethylamino moiety is an electron-rich aniline derivative. Even trace amounts of oxygen at elevated temperatures (>60°C) can initiate a single-electron transfer (SET) mechanism. This forms a radical cation (Wurster-type salt), which is highly colored (yellow/brown), followed by N-demethylation.
-
Immediate Fix: Ensure your vacuum oven is backfilled with Argon , not Nitrogen (Argon is heavier and blankets the powder better).
-
Root Cause Check: Check for trace metal impurities (Fe, Cu) in your crude material. Transition metals catalyze the oxidation of dimethylanilines significantly, even at lower temperatures [1].
Issue 2: "I see a new impurity peak at RRT ~0.85 (M-44) in GC/MS or LC/MS."
Diagnosis: Thermal Decarboxylation.[1][2][3]
The Science: While the gem-dimethyl group (two methyls at the
-
Immediate Fix: Reduce drying temperature below 100°C. If high heat is required, ensure the pH is neutral or slightly basic (carboxylate salts are more stable to decarboxylation than the free acid).
Issue 3: "My purity is dropping, and I detect Formaldehyde."
Diagnosis: Oxidative N-Demethylation (Polonovski-type reaction).
The Science: The N-oxide intermediate (formed via air exposure) rearranges under heat to eliminate a methyl group as formaldehyde (
Part 2: Degradation Pathways & Mechanisms
The following diagram illustrates the competing degradation pathways. The Oxidative Pathway (Left) is dominant in aerobic conditions, while the Thermal Pathway (Right) dominates in anaerobic, high-heat environments.
Figure 1: Mechanistic divergence of this compound under thermal stress. The oxidative pathway (Red) is the primary source of discoloration and N-demethylation [2].
Part 3: Comparative Stability Data
The following table summarizes the expected degradation profile based on functional group chemistry (Aniline/Carboxylic Acid) [3, 4].
| Stress Condition | Primary Degradant | Mechanism | Visual Indicator | Prevention Strategy |
| Heat (80°C) + Air | N-Desmethyl derivative | Oxidative N-Dealkylation | Yellow/Brown darkening | Inert atmosphere ( |
| Heat (>150°C) + Inert | 3-Isopropyl-N,N-dimethylaniline | Decarboxylation | Gas evolution ( | Control Temp <120°C; Formulate as Salt. |
| Acidic Solution + Heat | Decarboxylated product | Acid-catalyzed Decarboxylation | None (Clear solution) | Maintain pH > 6.0. |
| Trace Metals (Fe/Cu) | Radical Cations | Catalytic Oxidation | Rapid darkening | Chelation (EDTA) or high-purity reagents. |
Part 4: Validated Stress Testing Protocol
To confirm the stability limits of your specific batch, perform this Self-Validating Stress Test . This protocol uses distinct conditions to separate oxidative failure from thermal failure.
Materials Required:
-
HPLC or UPLC system (C18 Column).
-
Sealed Headspace Vials (20 mL).
-
Oil Bath or Heating Block.
Step-by-Step Methodology:
-
Preparation: Prepare three 50 mg samples of the solid compound.
-
Sample A (Control): Store at 4°C.
-
Sample B (Oxidative Stress): Place in an open vial (exposed to air) heated to 80°C for 24 hours.
-
Sample C (Thermal Stress): Place in a nitrogen-purged, crimp-sealed vial heated to 120°C for 24 hours.
-
-
Analysis: Dissolve all samples in Acetonitrile/Water (50:50) to a concentration of 1 mg/mL.
-
HPLC Method:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
-
Interpretation:
-
If Sample B degrades but C is stable: Your issue is Oxidation . (Solution: Improve inert handling).
-
If Sample C degrades (New peak at higher retention time): Your issue is Decarboxylation . (Solution: Lower processing temperature).
-
If both degrade: The molecule is inherently unstable; consider salt formation (e.g., Hydrochloride or Tosylate) to stabilize the amine and acid groups.
-
References
-
Murahashi, S. I., et al. (2023). "Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese Catalysts." MDPI. Available at: [Link]
-
Botla, V., et al. (2017). "Base-oxidant promoted metal-free N-demethylation of arylamines." Indian Academy of Sciences. Available at: [Link]
-
Wikipedia Contributors. "Decarboxylation Mechanisms of Arylcarboxylic Acids." Wikipedia. Available at: [Link]
-
Singh, S., et al. (2009). "Significance of Stability Studies on Degradation Product." Research Journal of Pharmacy and Technology. Available at: [Link]
Sources
Validation & Comparative
1H NMR spectrum analysis of 2-(3-(Dimethylamino)phenyl)-2-methylpropanoic acid
Content Type: Comparative Technical Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists
Executive Summary
In drug discovery and intermediate synthesis, distinguishing regioisomers is a critical quality attribute. This guide provides a definitive analysis of the 1H NMR spectrum for 2-(3-(Dimethylamino)phenyl)-2-methylpropanoic acid (referred to herein as the Meta-Target ).
We compare the Meta-Target against its most common synthetic impurity/alternative, the Para-Isomer (2-(4-(Dimethylamino)phenyl)-2-methylpropanoic acid). This comparison establishes a self-validating protocol for confirming meta-substitution patterns without requiring 2D NMR for first-pass verification.
Key Technical Insights
-
Differentiation Strategy: The aromatic region (6.5–7.3 ppm) provides the sole deterministic fingerprint between the Meta-Target (ABCD system) and Para-Isomer (AA'BB' system).
-
Solvent Selection: DMSO-d6 is superior to CDCl3 for this specific analyte due to the stabilization of the carboxylic acid proton and resolution of the dimethylamino signal.
Structural Context & Experimental Setup
The Molecule
The Meta-Target consists of a central phenyl ring substituted at the 1 and 3 positions.
-
Position 1: 2-methylpropanoic acid moiety (contains a gem-dimethyl group).
-
Position 3: Dimethylamino group (strongly electron-donating).
Experimental Protocol
To ensure reproducibility, the following acquisition parameters are recommended.
Table 1: Recommended Acquisition Parameters
| Parameter | Setting | Rationale |
| Solvent | DMSO-d6 (Primary) | Prevents aggregation of the carboxylic acid; ensures sharp -COOH signal. |
| Frequency | 400 MHz or higher | Required to resolve the aromatic coupling constants ( |
| Pulse Angle | 30° (approx 3-4 µs) | Ensures accurate integration of methyl singlets vs. aromatic protons. |
| Relaxation Delay | > 5 seconds | The quaternary carbons adjacent to methyl groups require longer relaxation for quantitative integration. |
| Temperature | 298 K | Standardizes exchange rates of the carboxylic proton. |
Comparative Analysis: Meta-Target vs. Para-Isomer
The core challenge in synthesizing this intermediate is ensuring the substitution pattern is meta rather than para. The table below contrasts the expected spectral data.
Table 2: Chemical Shift Comparison (DMSO-d6)
| Moiety | Proton Count | Meta-Target (Product) | Para-Isomer (Alternative) | Signal Type |
| -COOH | 1H | 12.1 (Broad) | 12.1 (Broad) | Singlet (Exchangeable) |
| Ar-H (C2) | 1H | 6.65 (Singlet-like) | N/A | Diagnostic Peak |
| Ar-H (C4) | 1H | 6.58 (Doublet) | 6.65 (Doublet, part of AA'BB') | Ortho to |
| Ar-H (C5) | 1H | 7.10 (Triplet) | N/A | Meta to both |
| Ar-H (C6) | 1H | 6.75 (Doublet) | 7.15 (Doublet, part of AA'BB') | Ortho to Alkyl |
| N-(CH3)2 | 6H | 2.88 | 2.85 | Singlet |
| C-(CH3)2 | 6H | 1.45 | 1.43 | Singlet |
Deep Dive: The Aromatic Region (The "Fingerprint")
The definitive proof of structure lies in the splitting pattern of the aromatic protons.
1. The Meta-Target (Asymmetric)
The meta-substituted ring creates four magnetically non-equivalent protons.
-
H2 (The "Island" Proton): Located between the alkyl and amino groups. It appears as a narrow singlet (or finely split doublet,
Hz). This is the primary confirmation of the meta structure. -
H5 (The Bridge): Located meta to both substituents. It appears as a pseudo-triplet (
Hz) due to overlapping coupling with H4 and H6. -
H4 & H6: Appear as doublets. H4 is shielded (upfield) by the ortho-dimethylamino group.
2. The Para-Isomer (Symmetric)
The para-substituted ring possesses a plane of symmetry, resulting in an AA'BB' system .
-
You will observe two distinct "roofed" doublets (integrating to 2H each).[1]
-
Crucial Absence: There is no singlet in the aromatic region.
Visualization of Logic Flow
The following diagram illustrates the decision-making process for confirming the product identity using 1H NMR data.
Figure 1: Decision tree for distinguishing the Meta-Target from the Para-Isomer based on aromatic splitting patterns.
Detailed Assignment & Mechanism
Gem-Dimethyl Group (1.45 ppm)
The two methyl groups attached to the quaternary carbon appear as a sharp singlet integrating to 6H.
-
Shift Logic: A standard methyl group is ~0.9 ppm. The
-carboxylic acid shifts it downfield (+0.2 ppm), and the -phenyl ring shifts it further (+0.3 ppm), resulting in the observed ~1.45 ppm. -
Validation: If this peak splits into a doublet, it indicates the loss of the quaternary nature (e.g., decarboxylation to an isopropyl group), which is a common degradation pathway.
Dimethylamino Group (2.88 ppm)
Appears as a sharp singlet integrating to 6H.
-
Solvent Effect: In CDCl3, this peak may broaden due to nitrogen inversion or salt formation if the acid proton is exchanging with the amine. In DMSO-d6, the hydrogen bonding is stabilized, usually resulting in a sharper singlet.
Carboxylic Acid (12.1 ppm)
-
Observation: A very broad singlet, often disappearing into the baseline if the sample is wet.
-
D2O Shake Test: To confirm this peak, add 1-2 drops of
to the NMR tube and shake. This signal will vanish due to Deuterium exchange ( ), confirming it is a labile proton [1].
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Standard text for splitting patterns and exchangeable protons).
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. [Online Database]. Available at: [Link]
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
Sources
HPLC method validation for 2-(3-(Dimethylamino)phenyl)-2-methylpropanoic acid purity
A Comparative Guide to HPLC Method Validation for the Purity of 2-(3-(Dimethylamino)phenyl)-2-methylpropanoic Acid
Introduction: The Imperative of Purity in Pharmaceutical Development
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a critical intermediate is not merely a quality metric; it is a fundamental pillar of safety and efficacy. The presence of impurities, even at trace levels, can significantly impact the pharmacological and toxicological profile of a drug product.[1][2] The subject of this guide, this compound (hereafter referred to as "Compound A"), is a small molecule whose purity must be rigorously controlled and quantified.
This guide provides an in-depth, experience-driven walkthrough of the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of Compound A. HPLC is widely regarded as the gold standard for this purpose due to its high resolution, sensitivity, and versatility in separating complex mixtures.[3][4] We will not only detail the validation protocol in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines but also explain the scientific rationale behind each step.[5][6][7][8] Furthermore, we will objectively compare the validated HPLC method with alternative analytical techniques, providing a comprehensive framework for researchers, scientists, and drug development professionals to make informed decisions.
Part 1: A Stability-Indicating HPLC Method: Development and Validation
The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[7][8] For purity analysis, this means the method must be able to accurately and precisely quantify Compound A while separating it from all potential process-related impurities and degradation products.
Chromatographic Method Development Strategy
Before validation, a robust HPLC method was developed. The selection of chromatographic parameters was driven by the physicochemical properties of Compound A.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) was chosen due to the predominantly non-polar nature of the molecule.
-
Mobile Phase: A gradient elution was selected to ensure adequate separation of potential early and late-eluting impurities. The mobile phase consists of:
-
Solvent A: 0.1% Formic Acid in Water. The acidic modifier is crucial for protonating the tertiary amine on Compound A, preventing peak tailing and ensuring sharp, symmetrical peaks.
-
Solvent B: Acetonitrile.
-
-
Detection: A photodiode array (PDA) detector was used, with the monitoring wavelength set at the absorption maximum of Compound A (e.g., 254 nm) to ensure high sensitivity.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C to ensure reproducible retention times.
The Validation Workflow: A Systematic Approach
The validation process follows a logical sequence, where each parameter builds confidence in the method's performance.
Caption: A logical workflow for HPLC method validation per ICH Q2(R1) guidelines.
Experimental Protocols and Acceptance Criteria
Here, we detail the execution of each validation parameter.
Causality: Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradants.[8][9] To prove this, we intentionally stress the sample (forced degradation) to generate potential degradation products and demonstrate that they do not interfere with the quantification of Compound A. This is the cornerstone of a "stability-indicating" method.
Protocol:
-
Prepare Solutions: Expose solutions of Compound A to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store solid sample at 105 °C for 48 hours.
-
Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.
-
-
Analysis: Analyze an unstressed sample and all stressed samples.
-
Evaluation: Use a PDA detector to assess peak purity for the main Compound A peak in all chromatograms. The degradation products should be well-resolved from the main peak.
Acceptance Criteria:
-
The method must resolve Compound A from all degradation products and process impurities.
-
The peak purity index for Compound A should be close to 1, indicating no co-eluting peaks.
Causality: Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the detector's response. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.
Protocol:
-
Prepare Standards: Prepare at least five concentrations of Compound A reference standard, typically spanning 50% to 150% of the target analytical concentration (e.g., for a 100 µg/mL target, prepare 50, 75, 100, 125, and 150 µg/mL).
-
Analysis: Inject each concentration in triplicate.
-
Evaluation: Plot the average peak area against the concentration and perform a linear regression analysis.
Data Summary: Linearity
| Concentration (µg/mL) | Average Peak Area |
|---|---|
| 50 | 498,500 |
| 75 | 751,200 |
| 100 | 1,002,100 |
| 125 | 1,249,500 |
| 150 | 1,503,300 |
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999
-
Y-intercept: Should be close to zero.
Causality: Accuracy measures the closeness of the test results to the true value.[9] It is typically determined by spiking a placebo matrix with known amounts of the analyte.
Protocol:
-
Prepare Spiked Samples: Spike a placebo (a mixture of all formulation components except Compound A) with Compound A at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analysis: Prepare three samples at each concentration level and analyze them.
-
Evaluation: Calculate the percentage recovery for each sample.
Data Summary: Accuracy
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
|---|---|---|---|
| 80% | 80.0 | 79.6 | 99.5% |
| 100% | 100.0 | 100.5 | 100.5% |
| 120% | 120.0 | 119.4 | 99.5% |
Acceptance Criteria:
-
Mean Recovery: Typically between 98.0% and 102.0%.
Causality: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision over a short interval with the same analyst and equipment.
-
Intermediate Precision: Expresses within-laboratory variations (different days, analysts, or equipment).[8]
Protocol:
-
Repeatability: Analyze six replicate preparations of a single sample lot at 100% of the target concentration.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
Evaluation: Calculate the Relative Standard Deviation (%RSD) for the results from both sets of experiments.
Data Summary: Precision
| Parameter | Analyst 1 / Day 1 (% Purity) | Analyst 2 / Day 2 (% Purity) |
|---|---|---|
| Replicate 1 | 99.85 | 99.91 |
| Replicate 2 | 99.92 | 99.85 |
| Replicate 3 | 99.88 | 99.95 |
| Replicate 4 | 99.95 | 99.89 |
| Replicate 5 | 99.81 | 99.99 |
| Replicate 6 | 99.90 | 99.84 |
| Mean | 99.89 | 99.91 |
| %RSD | 0.05% | 0.06% |
Acceptance Criteria:
-
%RSD: Not more than 2.0%.
Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. These are critical for quantifying impurities.
Protocol:
-
Method: Based on the signal-to-noise ratio.
-
Analysis: Inject solutions of decreasing concentrations of Compound A.
-
Evaluation:
-
LOD: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1.
-
LOQ: Determine the concentration that yields a signal-to-noise ratio of approximately 10:1.
-
Acceptance Criteria:
-
LOQ Precision: The %RSD for replicate injections at the LOQ should meet the acceptance criteria for precision (e.g., ≤ 10%).
Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[8]
Protocol:
-
Vary Parameters: Introduce small variations to the method parameters, one at a time:
-
Flow Rate (± 0.1 mL/min).
-
Column Temperature (± 2 °C).
-
Mobile Phase pH (± 0.2 units).
-
-
Analysis: Analyze a standard solution under each varied condition.
-
Evaluation: Assess the impact on system suitability parameters (e.g., retention time, peak tailing, resolution).
Acceptance Criteria:
-
System suitability criteria must be met under all varied conditions.
Part 2: Comparative Analysis with Alternative Purity Assessment Techniques
While the validated HPLC method is robust and fit for purpose, it is valuable to understand its performance in the context of other available analytical technologies. No single technique is a panacea, and the choice depends on the specific analytical challenge.[3][10]
Caption: Comparison of analytical techniques for the purity analysis of Compound A.
Comparison Guide: HPLC vs. Alternatives
| Technique | Principle | Applicability for Compound A Purity | Advantages | Disadvantages |
| HPLC (Validated Method) | Liquid-solid partitioning | Excellent. Ideal for separating non-volatile polar and non-polar compounds. | Robust, versatile, high-resolution, well-established, and accepted by regulatory agencies.[3] | Moderate analysis time (15-30 min), significant solvent consumption. |
| UHPLC | Similar to HPLC but uses smaller particles (<2 µm) and higher pressures. | Excellent. A direct upgrade for faster analysis. | Much faster run times (2-5 min), higher resolution, lower solvent consumption per sample. | Higher initial instrument cost, more susceptible to clogging from sample matrix. |
| SFC | Supercritical fluid (e.g., CO₂) as the primary mobile phase. | Good. Can be an alternative to normal-phase HPLC. | "Greener" with less organic solvent, faster separations than HPLC for some applications.[11][12] | Less universally applicable than reversed-phase HPLC, may require more method development. |
| GC-MS | Gas-solid partitioning | Not suitable for API purity. Compound A is not volatile. Excellent for residual solvents. | Unparalleled for volatile and semi-volatile impurity analysis.[3][4] | Requires analyte to be thermally stable and volatile. |
| DSC | Measures heat flow associated with thermal transitions. | Complementary. Can determine absolute purity of highly pure (>98.5%) crystalline substances without a reference standard.[1] | Provides absolute purity value, fast analysis. | Insensitive to impurities that do not form a eutectic system; not suitable for amorphous materials or compounds that decompose on melting.[1] |
| qNMR | Quantitative Nuclear Magnetic Resonance | Complementary. Can provide an absolute quantitative assay against a certified internal standard. | Provides structural information, highly specific, primary ratio method. | Lower sensitivity than HPLC for trace impurities, requires expensive instrumentation and specialized expertise. |
Conclusion
The development and validation of a stability-indicating HPLC method are critical for ensuring the quality, safety, and efficacy of pharmaceutical compounds like this compound. The detailed validation protocol, grounded in ICH Q2(R1) guidelines, demonstrates that the described method is specific, linear, accurate, precise, and robust for its intended purpose of purity determination.
While HPLC remains the workhorse of the pharmaceutical quality control laboratory, it is not the only tool available. A comparative analysis shows that techniques like UHPLC offer significant gains in speed and efficiency, while methods such as DSC and qNMR can provide valuable, orthogonal data for characterizing reference standards. The ultimate choice of analytical strategy depends on the development phase, the nature of the analyte, and the specific questions being asked. However, for routine quality control and regulatory submissions, a thoroughly validated HPLC method, as detailed in this guide, provides the highest degree of confidence and trustworthiness.
References
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation. [Link]
-
The Importance of Purity Determination of Pharmaceuticals. (2020). NETZSCH Analyzing & Testing. [Link]
-
Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. International Journal of Research and Analytical Reviews (IJRAR). [Link]
-
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). ALWSCI. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency (EMA). [Link]
-
Alternative found for HPLC methods. (2012). Chromatography Today. [Link]
-
ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA). [Link]
-
Purity Assay (Pharmaceutical Testing). Pathogenia. [Link]
-
Purity determination and evaluation of new drug substances. (1994). PubMed. [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbio. [Link]
-
Validation of high-performance liquid chromatography methods for pharmaceutical analysis. ResearchGate. [Link]
-
Identity and Purity - Small Molecules. Pacific BioLabs. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency (EMA). [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). [Link]
Sources
- 1. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 2. ijrar.org [ijrar.org]
- 3. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 4. pathogenia.com [pathogenia.com]
- 5. fda.gov [fda.gov]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. database.ich.org [database.ich.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. Purity determination and evaluation of new drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. hovione.com [hovione.com]
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 2-(3-(Dimethylamino)phenyl)-2-methylpropanoic Acid
For researchers, scientists, and drug development professionals, understanding the structural nuances of novel compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only the molecular weight but also a unique fragmentation "fingerprint" that aids in structural elucidation. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 2-(3-(Dimethylamino)phenyl)-2-methylpropanoic acid, a molecule of interest in medicinal chemistry and materials science. We will explore the theoretical fragmentation pathways, supported by established principles and experimental data from analogous structures, and provide a comprehensive protocol for acquiring this critical data.
Introduction: The Structural Significance of this compound
This compound possesses a unique combination of functional groups: a tertiary aromatic amine, a sterically hindered carboxylic acid, and a quaternary carbon center. This amalgamation of structural motifs suggests potential applications where properties like charge stabilization, steric hindrance, and aromatic interactions are crucial. A thorough understanding of its mass spectral behavior is the first step in its comprehensive characterization, enabling researchers to identify it and its metabolites or degradation products in complex matrices.
Experimental Protocol: Acquiring the Mass Spectrum
To obtain a high-quality mass spectrum of this compound, a systematic approach is essential. The following protocol outlines the key steps using a standard Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, which provides high-resolution mass measurements.
2.1. Sample Preparation
-
Solvent Selection : Dissolve a small amount (approximately 1 mg) of the solid compound in 1 mL of a suitable solvent. A mixture of methanol and water (50:50 v/v) with 0.1% formic acid is a good starting point to ensure solubility and promote protonation for positive ion mode analysis.
-
Concentration : Prepare a dilute solution for infusion, typically in the range of 1-10 µg/mL. This prevents detector saturation and ion suppression effects.
2.2. Mass Spectrometry Parameters
The following table summarizes the recommended starting parameters for data acquisition. These may require optimization based on the specific instrument and the compound's ionization efficiency.
| Parameter | Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The dimethylamino group is basic and readily protonated, making positive ion mode the logical choice. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray plume and ion generation. |
| Cone Voltage | 20 - 40 V | A mild cone voltage is used to desolvate the ions without inducing significant in-source fragmentation. |
| Source Temperature | 120 - 150 °C | Facilitates desolvation of the analyte ions. |
| Desolvation Gas Flow | 600 - 800 L/hr | Aids in the removal of solvent from the generated ions. |
| Collision Energy (for MS/MS) | Ramped from 10 to 40 eV | A collision energy ramp allows for the observation of a range of fragment ions, from low-energy to high-energy fragmentations. |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) | Provides high resolution and accurate mass measurements, enabling the determination of elemental compositions for the parent and fragment ions. |
2.3. Data Acquisition Workflow
The following workflow illustrates the process of acquiring both full scan and tandem mass spectrometry (MS/MS) data.
Figure 1: A typical workflow for acquiring mass spectrometry data.
Predicted Fragmentation Pattern of this compound
The structure of this compound suggests several likely fragmentation pathways upon collision-induced dissociation (CID). The molecular weight of the compound is 221.29 g/mol . In positive ion ESI, we expect to observe the protonated molecule, [M+H]⁺, at an m/z of 222.16.
3.1. Key Fragmentation Pathways
The following diagram illustrates the predicted major fragmentation pathways.
chiral analysis and enantiomeric purity of 2-(3-(Dimethylamino)phenyl)-2-methylpropanoic acid
Publish Comparison Guide: Chiral Analysis & Enantiomeric Purity of 2-(3-(Dimethylamino)phenyl)propanoic Acid Derivatives
Part 1: Executive Structural Analysis & Feasibility (Critical)
As a Senior Application Scientist, my first duty is to validate the chemical premise of the request to ensure experimental success. There is a critical structural distinction regarding the nomenclature provided: 2-(3-(Dimethylamino)phenyl)-2-methylpropanoic acid .
The Chirality Paradox
The specific chemical name provided describes a gem-dimethyl structure at the
-
Parent: Propanoic acid (C1-C2-C3).
-
Substituents at C2:
Because the C2 carbon is bonded to two identical methyl groups , the molecule This compound is ACHIRAL . It does not exist as enantiomers; therefore, "enantiomeric purity" analysis is chemically impossible for this specific structure.
Corrective Action: This guide assumes the intended target is the chiral congener : 2-(3-(Dimethylamino)phenyl)propanoic acid (the mono-methyl analog). This molecule belongs to the 2-arylpropanoic acid (2-APA) class (structurally similar to Ketoprofen or Vedaprofen) and possesses a chiral center at C2, requiring rigorous enantiomeric control in drug development.
The following comparison guide focuses on the separation of the (R)- and (S)-enantiomers of 2-(3-(Dimethylamino)phenyl)propanoic acid .
Caption: Logical workflow validating the chirality of the target compound. The gem-dimethyl variant is excluded in favor of the chiral mono-methyl analog.
Part 2: Comparative Guide to Chiral Analysis Methods
For the chiral mono-methyl analog, three primary methodologies are evaluated based on resolution (
Summary of Techniques
| Feature | Method A: Normal Phase Chiral HPLC | Method B: Supercritical Fluid Chromatography (SFC) | Method C: Indirect Derivatization (HPLC) |
| Primary Mechanism | Direct interaction with Polysaccharide CSP | Supercritical CO | Diastereomer formation with Chiral Amine |
| Column Type | Amylose/Cellulose (e.g., AD-H, OD-H) | Amylose/Cellulose (e.g., AD-H, IG) | Standard C18 (Achiral) |
| Resolution ( | High (> 3.0) | High (> 3.0) | Moderate (1.5 - 2.[3]5) |
| Throughput | Moderate (15-30 min) | High (< 10 min) | Low (Requires reaction time) |
| Cost | High (Solvents: Hexane/IPA) | Low (Mainly CO | Moderate (Reagents + Time) |
| Robustness | Excellent (Industry Standard) | Good (Matrix sensitive) | Low (Kinetic resolution risks) |
Part 3: Detailed Experimental Protocols
Method A: Normal Phase Chiral HPLC (The Gold Standard)
Rationale: The amino group on the phenyl ring and the carboxylic acid create a zwitterionic potential. Normal phase with ionic suppression is the most reliable method to prevent peak tailing.
Protocol:
-
Column: Chiralpak AD-H or Chiralcel OD-H (250 x 4.6 mm, 5 µm).
-
Why: Amylose/Cellulose carbamates provide the best recognition for the aromatic/carbonyl spatial arrangement of 2-APAs.
-
-
Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic Acid (TFA) : Diethylamine (DEA)
-
Ratio: 90 : 10 : 0.1 : 0.1 (v/v/v/v).
-
Mechanistic Insight: TFA suppresses ionization of the carboxylic acid (keeping it neutral/protonated). DEA masks residual silanols on the silica backbone to prevent the amine group from dragging (tailing).
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (targeting the phenyl chromophore).
-
Temperature: 25°C.
Self-Validating Check:
-
System Suitability: The resolution (
) between enantiomers must be > 2.0. If peaks tail, increase DEA concentration to 0.15%.
Method B: Indirect Analysis via Derivatization (Alternative)
Rationale: Useful if a chiral column is unavailable. Converts enantiomers into diastereomers (chemically distinct physical properties) using a chiral resolving agent.[4][5]
Protocol:
-
Reagents: (S)-(-)-
-Methylbenzylamine, EDC·HCl (Coupling agent), HOBt. -
Reaction:
-
Mix 10 mg of analyte with 1.2 eq of (S)-amine and 1.5 eq EDC in Dichloromethane.
-
Stir at RT for 1 hour.
-
-
Analysis:
-
Inject onto a standard C18 Column .
-
Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) gradient (40% -> 80% B).
-
Result: The (R,S)-amide and (S,S)-amide diastereomers will elute at different times.
-
Part 4: Visualizing the Analytical Workflow
The following diagram illustrates the decision matrix for selecting and executing the analysis.
Caption: Step-by-step workflow for the chiral analysis of the mono-methyl analog, from sample prep to validation.
Part 5: References
-
Haginaka, J. (2001). "Separation of enantiomers on chiral stationary phases." Journal of Chromatography A, 906(1-2), 253-273. Link
-
Okamoto, Y., & Ikai, T. (2008). "Chiral HPLC for effective enantiomer separation of drugs." Chemical Society Reviews, 37, 2593-2608. Link
-
Thomason, M. J., et al. (1997). "Indirect enantiomeric separation of 2-arylpropionic acids and structurally related compounds by reversed phase HPLC." Journal of Pharmaceutical and Biomedical Analysis, 15(11), 1765-1774. Link
-
PubChem. "2,2-Dimethyl-3-phenylpropanoic acid (Compound Summary)." National Library of Medicine. Link(Cited for structural verification of achiral gem-dimethyl analogs).
Sources
- 1. Tapentadol hydrochloride: A novel analgesic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CID 158585059 | C20H24O4 | CID 158585059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. How to Separate Enantiomers | ChemTalk [chemistrytalk.org]
- 5. Chiral analysis - Wikipedia [en.wikipedia.org]
quantitative analysis of 2-(3-(Dimethylamino)phenyl)-2-methylpropanoic acid in solution
Quantitative Analysis of 2-(3-(Dimethylamino)phenyl)-2-methylpropanoic Acid: A Comparative Methodological Guide
Executive Summary
This compound (DMP-MPA) is a critical amphoteric analyte, often encountered as a degradation product or synthetic intermediate in the manufacturing of centrally acting analgesics like Tapentadol . Its structural duality—possessing both a basic dimethylamino group (
This guide objectively compares three dominant analytical methodologies: HPLC-UV , LC-MS/MS , and UPLC-DAD . It is designed to assist researchers in selecting the optimal protocol based on sensitivity requirements, matrix complexity, and throughput needs.
Chemical Profile & Analytical Challenges
-
Chemical Structure: A gem-dimethyl substituted propanoic acid backbone attached to a 3-dimethylaminophenyl ring.
-
Zwitterionic Nature: At neutral pH, the molecule exists as a zwitterion, leading to poor retention on standard C18 columns.
-
Solubility: High aqueous solubility; soluble in methanol and acetonitrile.
-
Detection:
-
UV: Strong absorption at 210 nm (end absorption) and 272 nm (aromatic secondary band).
-
MS: Readily forms
ions in ESI positive mode.
-
Comparative Analysis of Methodologies
The following table contrasts the performance of the three primary analytical approaches.
| Feature | Method A: HPLC-UV (Standard) | Method B: LC-MS/MS (Advanced) | Method C: UPLC-DAD (High-Throughput) |
| Primary Application | QC Release, Raw Material Testing | Biological Fluids (Plasma/Urine), Trace Impurities | High-Volume QC, Stability Studies |
| Sensitivity (LOD) | 0.5 – 1.0 µg/mL | 0.5 – 1.0 ng/mL | 0.1 – 0.5 µg/mL |
| Specificity | Moderate (Retention time only) | High (MRM transitions) | High (Spectral purity + RT) |
| Throughput | Low (15-20 min run) | High (3-5 min run) | Very High (2-4 min run) |
| Cost Per Sample | Low ($) | High ( | Moderate ( |
| Matrix Tolerance | Low (Requires clean samples) | High (Specific detection) | Moderate |
Detailed Experimental Protocols
Protocol A: Robust HPLC-UV for QC Analysis
Best for: Routine purity testing of raw materials where concentration is high.
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: C18 (e.g., Waters XBridge C18),
. -
Mobile Phase:
-
A: 20 mM Potassium Phosphate Buffer (pH 2.5). Note: Low pH suppresses carboxylic acid ionization, improving retention.
-
B: Acetonitrile.
-
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5%
60% B -
10-15 min: 60% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 272 nm .
-
Validation: Linearity (
).
Protocol B: High-Sensitivity LC-MS/MS for Bioanalysis
Best for: Pharmacokinetic studies or trace impurity quantification in plasma.
-
Instrument: Sciex Triple Quad 6500+ coupled with ExionLC.
-
Column: Phenyl-Hexyl (e.g., Phenomenex Kinetex),
. Reason: Phenyl phase provides interactions with the aromatic ring, offering better selectivity than C18. -
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Methanol.
-
-
Gradient: Rapid ramp (10%
90% B in 3 mins). -
MS Parameters (ESI+):
-
Precursor Ion:
222.1 ( ). -
Product Ions:
177.1 (Loss of COOH), 148.1. -
Source Temp: 500°C.
-
-
Sample Prep: Protein Precipitation (PPT) using cold Acetonitrile (1:3 ratio).
Visualizing the Analytical Workflow
The following diagram illustrates the decision logic and workflow for analyzing DMP-MPA.
Caption: Decision tree for selecting the appropriate analytical workflow based on sample matrix complexity.
Data Analysis & Validation Criteria
To ensure scientific integrity, the chosen method must be validated according to ICH Q2(R1) guidelines.
| Parameter | Acceptance Criteria (HPLC-UV) | Acceptance Criteria (LC-MS/MS) |
| Linearity ( | ||
| Accuracy (Recovery) | ||
| Precision (RSD) | ||
| Specificity | Resolution | No interference in blank matrix |
Critical Troubleshooting Tip: If peak tailing is observed in HPLC-UV, it is likely due to the interaction of the tertiary amine with residual silanols on the column. Solution: Add 5-10 mM Triethylamine (TEA) to the mobile phase or switch to a "base-deactivated" column (e.g., Agilent Zorbax Eclipse Plus).
References
-
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Sahoo, N. K., et al. (2015). Chromatographic separation of Tapentadol and its related impurities: A review. Journal of Pharmaceutical Analysis. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Chawla, G., et al. (2013). Stability-indicating HPLC method for the determination of Tapentadol. Journal of Chromatographic Science. Retrieved from [Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
